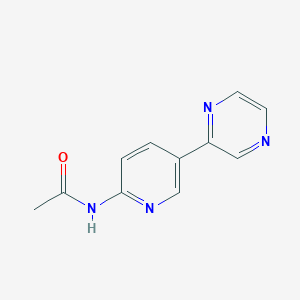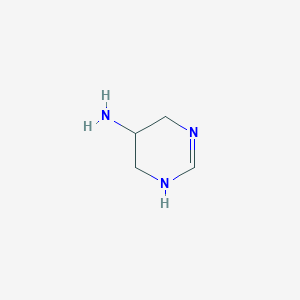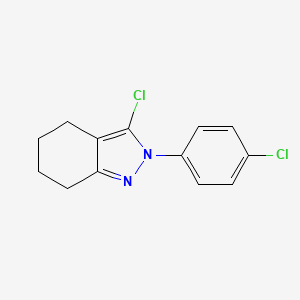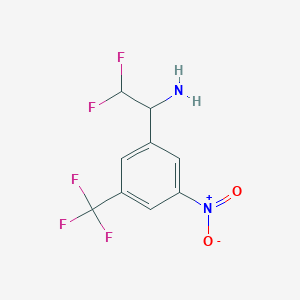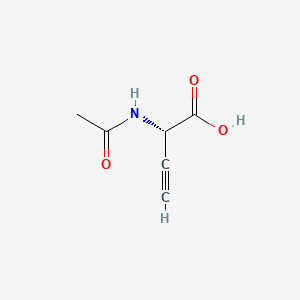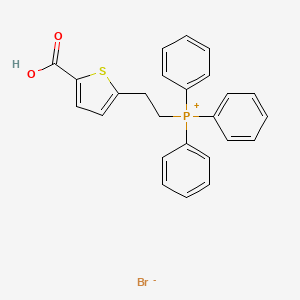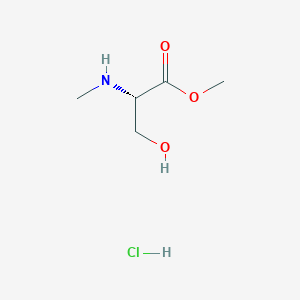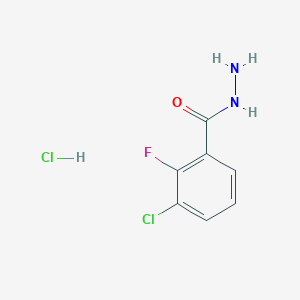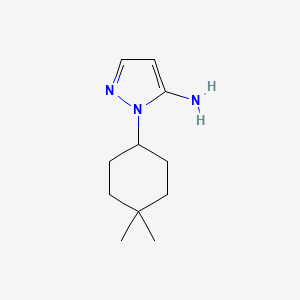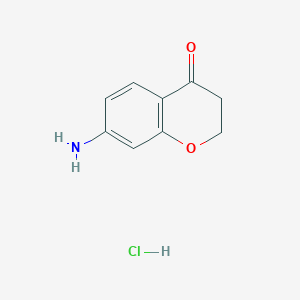
7-Aminochroman-4-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminochroman-4-onehydrochloride is a chemical compound belonging to the class of chromanone derivatives. Chromanone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a chromanone core structure with an amino group at the 7th position and a hydrochloride salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminochroman-4-onehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with chroman-4-one, which is a benzopyran derivative.
Amination: The chroman-4-one undergoes an amination reaction to introduce the amino group at the 7th position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Hydrochloride Formation: The resulting 7-aminochroman-4-one is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Aminochroman-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The amino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various electrophiles can be used in the presence of catalysts or under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Nitro-chromanones or other oxidized forms.
Reduced Derivatives: Amino-chromanones with different degrees of reduction.
Substituted Derivatives: Chromanones with various functional groups replacing the amino group.
Scientific Research Applications
7-Aminochroman-4-onehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Aminochroman-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the chromanone core structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound without the amino group.
7-Hydroxychroman-4-one: A derivative with a hydroxyl group at the 7th position.
7-Methylchroman-4-one: A derivative with a methyl group at the 7th position.
Uniqueness
7-Aminochroman-4-onehydrochloride is unique due to the presence of the amino group at the 7th position, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
7-amino-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5H,3-4,10H2;1H |
InChI Key |
GPFDRLCNBNUZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


